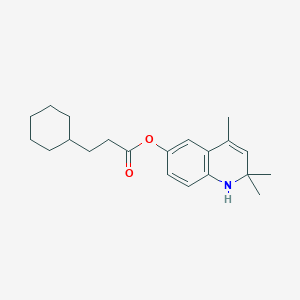![molecular formula C21H32N2O4S B5602394 N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)
N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperidine derivatives, similar to N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, often involves multi-step chemical reactions starting from basic piperidine or its analogs. A relevant example is the synthesis of O-substituted derivatives of piperidine, where a parent compound is first formed through a coupling reaction, followed by substitution at specific sites with various electrophiles (H. Khalid et al., 2013). This method could be analogous to the synthesis of the target compound, which may involve sulfonylation and subsequent modifications to introduce the specific hydroxycyclohexyl and methylbenzyl groups.
Molecular Structure Analysis
The molecular structure of piperidine derivatives like the one in focus is characterized by the presence of a piperidine ring, a versatile scaffold that allows for a wide range of substitutions and modifications. The structural analysis often involves advanced spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the configuration of functional groups (V. L. Gein et al., 2005). The presence of sulfonyl and carboxamide groups in the compound of interest adds to its chemical complexity and influences its physical and chemical properties.
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, reflecting their chemical reactivity and interaction with different reagents. For instance, reactions involving piperidine as a basic catalyst in the formation of cyclohexanone derivatives highlight the reactivity of the piperidine nitrogen atom and its utility in organic synthesis (V. L. Gein et al., 2007). Such reactivity is pertinent in further chemical modifications of the this compound molecule to introduce or alter functional groups, influencing its overall chemical behavior.
Physical Properties Analysis
The physical properties of piperidine derivatives, including the compound , are significantly influenced by their molecular structure. Characteristics such as solubility, melting point, and crystalline structure are determined by the nature and arrangement of functional groups within the molecule. For example, the crystal structure analysis of N-p-Methylbenzyl benzamide, a compound with a similar sulfonamide moiety, reveals insights into intermolecular interactions and molecular packing, which can be extrapolated to understand the physical properties of related compounds (Juntao Luo & Wenqiang Huang, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-16-6-5-7-17(14-16)15-28(26,27)23-12-10-18(11-13-23)21(25)22(2)19-8-3-4-9-20(19)24/h5-7,14,18-20,24H,3-4,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWNPEQZHCHBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)
amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)
![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)
![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)